molecular formula C25H22ClN5O6 B12732245 1,4-Dioxa-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- CAS No. 103255-78-3

1,4-Dioxa-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)-

Cat. No.: B12732245
CAS No.: 103255-78-3
M. Wt: 523.9 g/mol
InChI Key: NZSIAJCXTWYGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-azaspiro(45)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- is a complex organic compound with a unique spirocyclic structureIts molecular formula is C25H23ClN4O4, and it has a molecular weight of 478.93 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,7-dichloro-1,8-naphthyridine with 4-piperidone ethylene ketal, followed by acylation with the appropriate acid chloride . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4-Dioxa-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro(4.5)decane derivatives: These compounds share the spirocyclic core but differ in their substituents.

    Naphthyridine derivatives: Compounds with similar naphthyridine moieties but different functional groups.

Uniqueness

1,4-Dioxa-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-6-nitro-3-oxo-1H-isoindol-1-yl)acetyl)- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of both naphthyridine and isoindole moieties make it a versatile compound for various applications.

Properties

CAS No.

103255-78-3

Molecular Formula

C25H22ClN5O6

Molecular Weight

523.9 g/mol

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-5-nitro-3H-isoindol-1-one

InChI

InChI=1S/C25H22ClN5O6/c26-20-5-1-15-2-6-21(28-23(15)27-20)30-19(18-13-16(31(34)35)3-4-17(18)24(30)33)14-22(32)29-9-7-25(8-10-29)36-11-12-37-25/h1-6,13,19H,7-12,14H2

InChI Key

NZSIAJCXTWYGOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3C4=C(C=CC(=C4)[N+](=O)[O-])C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.